PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-
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Overview
Description
PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- typically involves the reaction of 2-methoxyethylamine with piperazine, followed by chlorination. The reaction conditions often include the use of solvents like acetone or dichloromethane, and the process may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: This compound is similar in structure but differs in its functional groups and reactivity.
2-Chloro-4-nitroanisole: Another structurally related compound with different chemical properties and applications.
Uniqueness
PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJQBFRTHCUJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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